molecular formula C12H22O B1359936 4-Cyclohexylcyclohexanol CAS No. 2433-14-9

4-Cyclohexylcyclohexanol

Cat. No.: B1359936
CAS No.: 2433-14-9
M. Wt: 182.3 g/mol
InChI Key: AFKMHDZOVNDWLO-UHFFFAOYSA-N
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Description

4-Cyclohexylcyclohexanol is an organic compound with the molecular formula C12H22O. It is a colorless liquid with a special aroma and appears as a solid wax-like substance at room temperature. This compound is known for its unique structure, consisting of two cyclohexane rings connected by a single hydroxyl group. It is used in various industrial applications, including as a softener in plastics and rubber industries, and as a lubricant .

Chemical Reactions Analysis

4-Cyclohexylcyclohexanol undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-Cyclohexylcyclohexanol can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-cyclohexylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKMHDZOVNDWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040722
Record name 4-Cyclohexylcyclohexanol
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Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2433-14-9, 7335-11-7, 7335-42-4
Record name [Bicyclohexyl]-4-ol
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Record name 4-Cyclohexylcyclohexanol
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Record name 4-Cyclohexylcyclohexanol, cis-
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Record name 4-Cyclohexylcyclohexanol, trans-
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Record name 4-Cyclohexylcyclohexanol
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Record name 4-Cyclohexylcyclohexanol
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Record name 4-cyclohexylcyclohexanol
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Record name 4-CYCLOHEXYLCYCLOHEXANOL, CIS-
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Record name 4-CYCLOHEXYLCYCLOHEXANOL, TRANS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Cyclohexylcyclohexanol
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Customer
Q & A

Q1: What can you tell us about the structural characteristics of 4-cyclohexylcyclohexanol based on the research?

A1: The provided research papers offer some insights into the structure of this compound. One study focuses on the "Optical crystallographic properties of the 4-phenyl- and 4-cyclohexylcyclohexanols" []. While the full text isn't available, the title suggests that the crystal structure of this compound has been investigated. Additionally, another paper examines the "Determination of the Configuration of 4-Cyclohexylcyclohexanols" []. This suggests that the research delves into the stereochemistry of this compound, likely exploring the different possible cis and trans isomers.

Q2: The first paper mentions epimerization of this compound. Can you explain what this means and why it's relevant?

A2: Epimerization refers to the conversion between two epimers, which are diastereomers that differ in configuration at only one stereogenic center. In the case of this compound, epimerization likely involves the interconversion between the cis and trans isomers at the carbon bearing the hydroxyl group []. This process is relevant because the different isomers of a molecule can have distinct physical and chemical properties, potentially impacting their biological activity or other applications. The study explores how this epimerization is influenced by catalytic methods and relates it to the conformational equilibrium of the molecule.

Q3: Are there any insights from these studies regarding the stability of this compound?

A3: While the papers don't directly investigate stability in the context of degradation, the study on epimerization [] provides some indirect information. The fact that this compound undergoes epimerization under certain conditions suggests that it might be susceptible to isomerization reactions. This information could be relevant when considering its stability under various conditions, such as exposure to heat, light, or different chemical environments.

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